molecular formula C22H26N2O4 B12701668 Methyl 12-methoxy-19-oxoibogamine-18-carboxylate CAS No. 3306-59-0

Methyl 12-methoxy-19-oxoibogamine-18-carboxylate

Cat. No.: B12701668
CAS No.: 3306-59-0
M. Wt: 382.5 g/mol
InChI Key: LTQINICYLGNLHN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 12-methoxy-19-oxoibogamine-18-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . This intermediate then undergoes further reactions, including methylation and oxidation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound is less common due to its complex synthesis. advancements in organic synthesis techniques and catalysis have made it possible to produce this compound on a larger scale, albeit with significant cost and resource requirements .

Chemical Reactions Analysis

Types of Reactions

Methyl 12-methoxy-19-oxoibogamine-18-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 12-methoxy-19-oxoibogamine-18-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex alkaloids and indole derivatives.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-addictive properties and enzyme inhibition.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 12-methoxy-19-oxoibogamine-18-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as acetylcholinesterase, and may interact with neurotransmitter receptors. These interactions can lead to changes in cellular signaling and metabolic pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and structural configuration, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 17-ethyl-7-methoxy-14-oxo-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-12-9-13-11-22(21(26)28-3)18-15(7-8-24(19(12)22)20(13)25)16-10-14(27-2)5-6-17(16)23-18/h5-6,10,12-13,19,23H,4,7-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQINICYLGNLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CC3(C1N(C2=O)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954680
Record name Methyl 12-methoxy-19-oxoibogamine-18-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3306-59-0
Record name Ibogamine-18-carboxylic acid, 12-methoxy-19-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 12-methoxy-19-oxoibogamine-18-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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